molecular formula C12H16N2O4 B14306701 1,4-Benzenedicarboxamide, N,N'-diethyl-2,3-dihydroxy- CAS No. 117918-05-5

1,4-Benzenedicarboxamide, N,N'-diethyl-2,3-dihydroxy-

Cat. No.: B14306701
CAS No.: 117918-05-5
M. Wt: 252.27 g/mol
InChI Key: DUSJXDOHVDQOBK-UHFFFAOYSA-N
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Description

1,4-Benzenedicarboxamide, N,N’-diethyl-2,3-dihydroxy- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes two carboxamide groups attached to a benzene ring, along with diethyl and dihydroxy substitutions. Its molecular formula is C14H20N2O4.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-Benzenedicarboxamide, N,N’-diethyl-2,3-dihydroxy- typically involves the reaction of 1,4-benzenedicarboxylic acid with diethylamine and appropriate hydroxylation agents. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. The use of catalysts such as palladium or platinum can facilitate the hydroxylation and amide formation reactions. Additionally, solvent systems like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used to dissolve reactants and control reaction kinetics.

Chemical Reactions Analysis

Types of Reactions

1,4-Benzenedicarboxamide, N,N’-diethyl-2,3-dihydroxy- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The carboxamide groups can be reduced to amines.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophiles like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

1,4-Benzenedicarboxamide, N,N’-diethyl-2,3-dihydroxy- has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its therapeutic properties, particularly in cancer research.

    Industry: Utilized in the production of polymers and advanced materials.

Mechanism of Action

The mechanism of action of 1,4-Benzenedicarboxamide, N,N’-diethyl-2,3-dihydroxy- involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, its hydroxyl groups can participate in hydrogen bonding, stabilizing the compound-enzyme complex.

Comparison with Similar Compounds

Similar Compounds

  • 1,4-Benzenedicarboxamide, N,N’-bis(2-hydroxyphenyl)
  • 1,4-Benzenediamine, N,N-diethyl-

Uniqueness

1,4-Benzenedicarboxamide, N,N’-diethyl-2,3-dihydroxy- is unique due to its specific diethyl and dihydroxy substitutions, which confer distinct chemical properties and reactivity. These substitutions enhance its solubility and ability to form hydrogen bonds, making it a valuable compound in various applications.

Properties

CAS No.

117918-05-5

Molecular Formula

C12H16N2O4

Molecular Weight

252.27 g/mol

IUPAC Name

1-N,4-N-diethyl-2,3-dihydroxybenzene-1,4-dicarboxamide

InChI

InChI=1S/C12H16N2O4/c1-3-13-11(17)7-5-6-8(10(16)9(7)15)12(18)14-4-2/h5-6,15-16H,3-4H2,1-2H3,(H,13,17)(H,14,18)

InChI Key

DUSJXDOHVDQOBK-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=C(C(=C(C=C1)C(=O)NCC)O)O

Origin of Product

United States

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